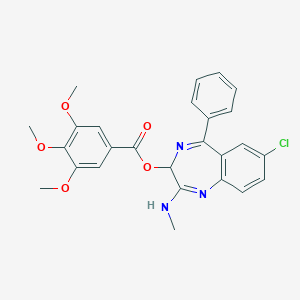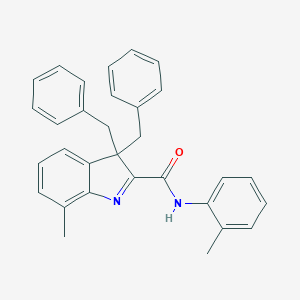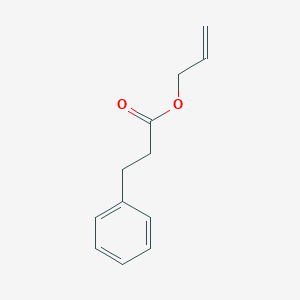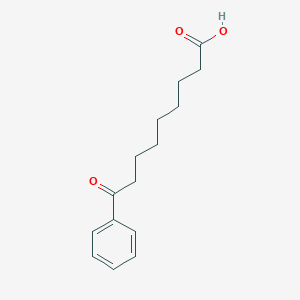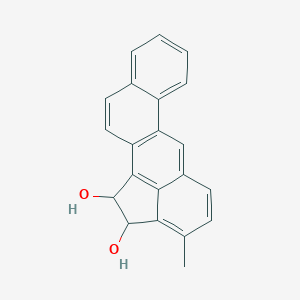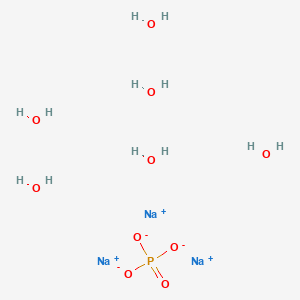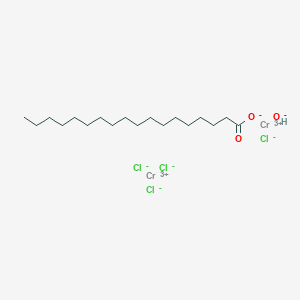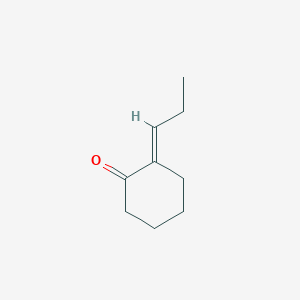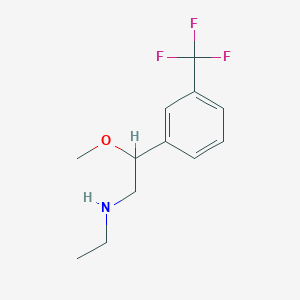
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-, also known as O-desmethylvenlafaxine, is a chemical compound that belongs to the family of phenylethylamines. It is a metabolite of Venlafaxine, which is a commonly used antidepressant drug. O-desmethylvenlafaxine has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, which are two important neurotransmitters involved in mood regulation. By inhibiting their reuptake, Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine increases the levels of these neurotransmitters in the brain, leading to an increase in mood and a decrease in symptoms of depression.
Biochemische Und Physiologische Effekte
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine has been shown to have various biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and metabolism. Studies have also shown that Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine can affect the function of various organs, including the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. It also has well-established effects on various neurotransmitter systems, making it a useful tool for studying the function of these systems. However, there are also limitations to its use in lab experiments. Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine can have significant effects on the cardiovascular system, which can complicate experiments that involve measuring cardiovascular parameters. It can also have effects on other organ systems, which can complicate experiments that involve measuring the function of these systems.
Zukünftige Richtungen
There are several future directions for research on Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and bipolar disorder. Another area of interest is its potential use as a tool for studying the function of various neurotransmitter systems and ion channels. Additionally, there is interest in developing new methods for synthesizing Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine that are more efficient and cost-effective.
Synthesemethoden
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine can be synthesized through several methods, including chemical synthesis and enzymatic conversion. The chemical synthesis involves the use of various reagents and catalysts to convert precursor compounds into Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine. Enzymatic conversion, on the other hand, involves the use of specific enzymes to catalyze the conversion of precursor compounds into Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine.
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have effects on various neurotransmitter systems, including the serotonin and norepinephrine systems. Studies have also shown that Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)-enlafaxine can modulate the activity of certain ion channels, such as the voltage-gated sodium channels.
Eigenschaften
CAS-Nummer |
15235-27-5 |
|---|---|
Produktname |
Benzeneethanamine, N-ethyl-beta-methoxy-3-(trifluoromethyl)- |
Molekularformel |
C12H16F3NO |
Molekulargewicht |
247.26 g/mol |
IUPAC-Name |
N-ethyl-2-methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C12H16F3NO/c1-3-16-8-11(17-2)9-5-4-6-10(7-9)12(13,14)15/h4-7,11,16H,3,8H2,1-2H3 |
InChI-Schlüssel |
JGJJZSVNDGGHNA-UHFFFAOYSA-N |
SMILES |
CCNCC(C1=CC(=CC=C1)C(F)(F)F)OC |
Kanonische SMILES |
CCNCC(C1=CC(=CC=C1)C(F)(F)F)OC |
Synonyme |
N-ethyl-beta-methoxy-beta-(3'-trifluoromethylphenyl)- ethylamine SK and F 40652A SK and F-40652A SKF 40652A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



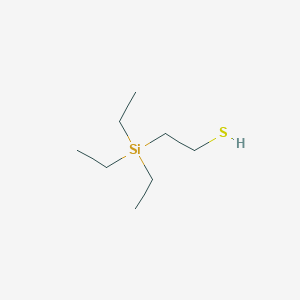
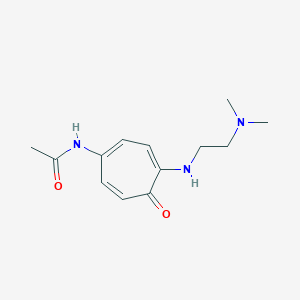
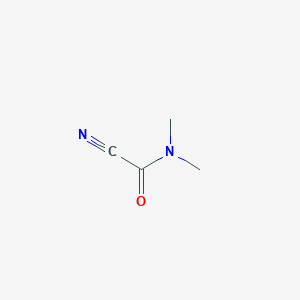
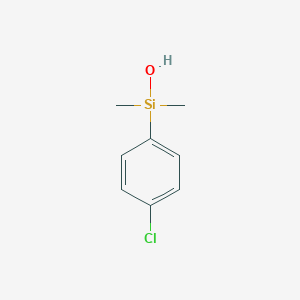
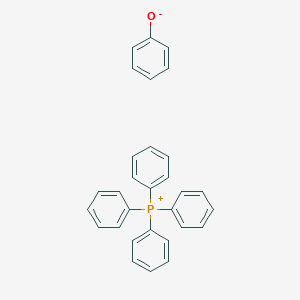
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
